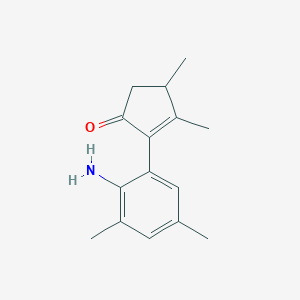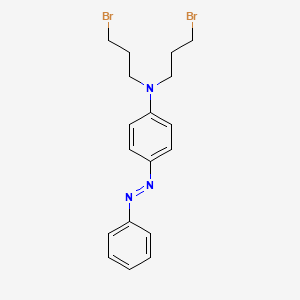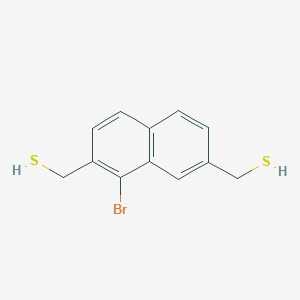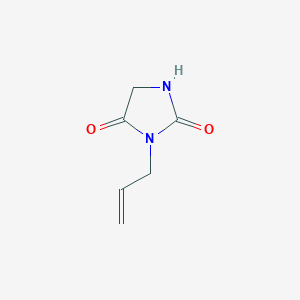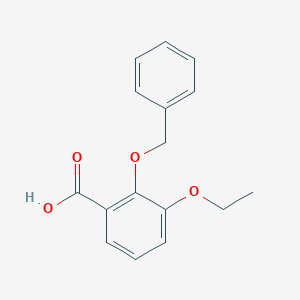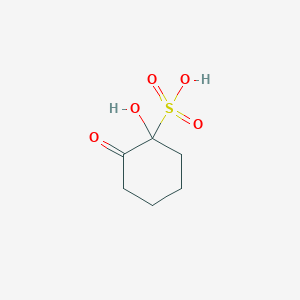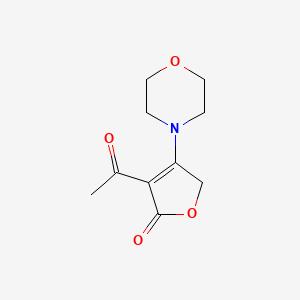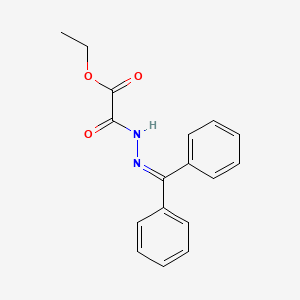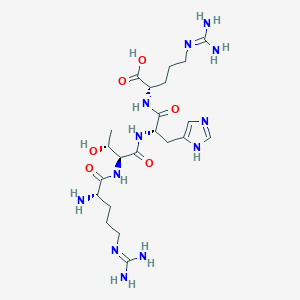
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is characterized by the presence of multiple amino acid residues, including ornithine, threonine, and histidine, along with diaminomethylidene groups. This compound is of interest due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in the presence of a base like DIPEA. After coupling, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automated peptide synthesizers can be employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the diaminomethylidene groups, converting them to simpler amine functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of diaminomethylidene groups can produce primary amines .
科学研究应用
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of peptide-based materials and as a precursor for more complex molecules.
作用机制
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The peptide backbone allows for specific binding to proteins, influencing various cellular pathways.
相似化合物的比较
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acids and diaminomethylidene groups. This structure allows for distinct interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
923277-82-1 |
|---|---|
分子式 |
C22H40N12O6 |
分子量 |
568.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H40N12O6/c1-11(35)16(34-17(36)13(23)4-2-6-29-21(24)25)19(38)33-15(8-12-9-28-10-31-12)18(37)32-14(20(39)40)5-3-7-30-22(26)27/h9-11,13-16,35H,2-8,23H2,1H3,(H,28,31)(H,32,37)(H,33,38)(H,34,36)(H,39,40)(H4,24,25,29)(H4,26,27,30)/t11-,13+,14+,15+,16+/m1/s1 |
InChI 键 |
IOTYDJFAZDPJCR-DGVSKKNDSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
